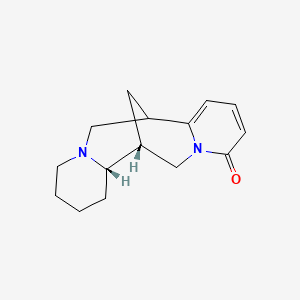
Anagyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anagyrin is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows . The compound has a complex structure, with the chemical formula C15H20N2O and a molar mass of 244.338 g/mol .
准备方法
Anagyrin can be synthesized through various methods. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The synthetic routes typically involve the use of quinolizidine alkaloids as starting materials. The reaction conditions often include catalytic hydrogenation, which yields the octahydro derivative of this compound . Industrial production methods focus on extracting this compound from plants like Anagyris foetida and Lupinus species, using selective extraction techniques that consider factors such as solvent polarity and extraction temperature .
化学反应分析
Anagyrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, producing its octahydro derivative.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of this compound with altered functional groups .
科学研究应用
Anagyrin has several scientific research applications:
作用机制
The specific mechanism of action of anagyrin is not fully understood. it is believed to act as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . This action can lead to overstimulation of muscles, resulting in the toxic effects observed in animals .
相似化合物的比较
Anagyrin belongs to the class of quinolizidine alkaloids, which includes several similar compounds:
Sparteine: Another quinolizidine alkaloid with antiarrhythmic and labor-promoting effects.
Lupanine: Known for its presence in lupins and its toxic effects on livestock.
Cytisine: A toxic alkaloid with stimulating and hallucinogenic effects in low doses.
Matrine: Used in traditional medicine for its various therapeutic properties.
This compound is unique among these compounds due to its specific teratogenic effects and its role in causing crooked calf disease .
属性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC 名称 |
(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1 |
InChI 键 |
FQEQMASDZFXSJI-HDYSRYHKSA-N |
手性 SMILES |
C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |
规范 SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















